Lipophilicity: A 400-Fold Increase in Computed Partition Coefficient Drives CNS Drug-Likeness
The computed octanol-water partition coefficient (XLogP3) for 3-Cyclohexyl-4-methylpiperidine is 3.7, compared to 1.1 for the commercially ubiquitous 4-methylpiperidine [1][2]. This represents a +2.6 log unit difference, corresponding to an approximately 400-fold higher equilibrium concentration in a lipid phase. The target compound's lipophilicity falls within the optimal CNS drug-like range (typically LogP 2-4), whereas 4-methylpiperidine's lower value is more characteristic of peripheral or polar agents.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 4-Methylpiperidine: XLogP3 = 1.1 |
| Quantified Difference | Δ XLogP3 = +2.6 (approx. 400-fold higher lipid partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem database |
Why This Matters
This difference quantitatively supports the selection of the target compound over 4-methylpiperidine for medicinal chemistry programs targeting intracellular or CNS receptors where passive membrane permeability is a key determinant of target engagement.
- [1] PubChem Compound Summary for CID 84718579, 3-Cyclohexyl-4-methylpiperidine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 69381, 4-Methylpiperidine. National Center for Biotechnology Information (2026). View Source
